molecular formula C26H17IO2 B14536955 2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione CAS No. 62345-34-0

2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B14536955
CAS No.: 62345-34-0
M. Wt: 488.3 g/mol
InChI Key: VDPYKOYKMQUIJS-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by the presence of an indene core, a naphthalene ring, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts alkylation reaction where the naphthalene ring is introduced to the indene core.

    Attachment of the Iodophenyl Group: This is usually done via a halogenation reaction, where an iodine atom is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione
  • 2-[(3-Chlorophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione
  • 2-[(3-Fluorophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione

Uniqueness

The uniqueness of 2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione lies in the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

CAS No.

62345-34-0

Molecular Formula

C26H17IO2

Molecular Weight

488.3 g/mol

IUPAC Name

2-[(3-iodophenyl)methyl]-2-naphthalen-1-ylindene-1,3-dione

InChI

InChI=1S/C26H17IO2/c27-19-10-5-7-17(15-19)16-26(23-14-6-9-18-8-1-2-11-20(18)23)24(28)21-12-3-4-13-22(21)25(26)29/h1-15H,16H2

InChI Key

VDPYKOYKMQUIJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3(C(=O)C4=CC=CC=C4C3=O)CC5=CC(=CC=C5)I

Origin of Product

United States

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